molecular formula C15H12F3N5S2 B2721271 2-({[5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine CAS No. 868221-87-8

2-({[5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine

Cat. No.: B2721271
CAS No.: 868221-87-8
M. Wt: 383.41
InChI Key: VFLOPRZJAVBVCD-UHFFFAOYSA-N
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Description

2-({[5-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core linked via a methylene-sulfanyl bridge to a 1,2,4-triazole ring. The triazole moiety is substituted at position 5 with a methylsulfanyl (-SMe) group and at position 4 with a 3-(trifluoromethyl)phenyl group. This structural complexity confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and agrochemical applications. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the methylsulfanyl group may influence reactivity and binding interactions .

Properties

IUPAC Name

2-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N5S2/c1-24-14-22-21-12(9-25-13-19-6-3-7-20-13)23(14)11-5-2-4-10(8-11)15(16,17)18/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLOPRZJAVBVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine typically involves multiple stepsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents. The process typically includes rigorous purification steps, such as recrystallization and chromatography, to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-({[5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while reduction can lead to the formation of thiols .

Scientific Research Applications

Antimicrobial Activity

The triazole scaffold present in this compound is known for its antimicrobial properties. Research indicates that compounds with similar structures have demonstrated efficacy against various bacterial strains, including resistant ones. For example, triazole derivatives have been shown to inhibit the growth of Staphylococcus aureus and Bacillus thuringiensis .

Antifungal Properties

Triazoles are widely recognized as antifungal agents. The compound's structural characteristics may enhance its ability to inhibit fungal enzymes, making it a candidate for further development in antifungal therapies. Studies have shown that triazole derivatives can effectively target fungal infections resistant to conventional treatments .

Anticancer Potential

The unique arrangement of the methylsulfanyl and trifluoromethyl groups in this compound suggests potential anticancer activity. Research on related triazole compounds has indicated that they can induce apoptosis in cancer cells and inhibit tumor growth . The structure-activity relationship (SAR) studies reveal that modifications in the triazole ring can significantly affect anticancer potency.

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of triazole derivatives against Staphylococcus aureus, revealing that modifications to the methylsulfanyl group increased antimicrobial activity. The tested compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Case Study 2: Anticancer Activity

In vitro studies on related triazole compounds indicated significant cytotoxicity against various cancer cell lines. The presence of the trifluoromethyl group was associated with enhanced activity against breast and prostate cancer cells, suggesting that similar modifications in 2-({[5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine could yield promising anticancer agents .

Mechanism of Action

The mechanism of action of 2-({[5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. Studies have shown that this compound can inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to its neuroprotective and anti-inflammatory effects . The compound’s ability to interact with these pathways makes it a promising candidate for further research in neurodegenerative diseases and inflammatory conditions.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Pyrimidine vs. Pyridine Derivatives: The target compound’s pyrimidine core distinguishes it from analogues like 4-{5-[(2-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine (), which features a pyridine ring.
  • Triazole Substituents: Compared to 2-[(4-phenyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine (), the target compound’s 3-(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects, which may enhance oxidative stability and modulate interactions with hydrophobic binding pockets.

Substituent Comparisons

Compound Triazole Substituents (Position 4/5) Core Heterocycle Key Functional Groups
Target Compound 4: 3-(CF₃)phenyl; 5: -SMe Pyrimidine CF₃ (electron-withdrawing), -SMe
4-{5-[(2-F-Bn)S]-4-(4-MePh)-triazol}pyridine (E2) 4: 4-MePh; 5: 2-F-benzyl-S Pyridine Fluorobenzyl (polar), 4-MePh
2-[(4-Ph-5-PrS-triazol)MeS]pyrimidine (E13) 4: Ph; 5: -SPr Pyrimidine Phenyl (aromatic), propyl-S

Physicochemical Properties

  • Lipophilicity (logP) :
    The trifluoromethyl group in the target compound increases logP compared to analogues with polar substituents (e.g., 2-fluorobenzyl in ). Predicted logP values:

    • Target compound: ~3.5 (estimated via fragment-based methods).
    • analogue: ~2.6.
    • analogue: ~3.2 .
  • Solubility :
    The pyrimidine core and sulfanyl linkages may reduce aqueous solubility compared to pyridine-based derivatives (e.g., ’s 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine), which benefit from the basic pyridine nitrogen .

Antimicrobial Potential

  • Compounds with halogenated aryl groups (e.g., 4-chlorophenyl in ) show enhanced antimicrobial activity against E. coli and S. aureus (MIC: 8–16 µg/mL). The target compound’s 3-(trifluoromethyl)phenyl group may mimic this effect due to its electron-withdrawing nature .
  • Methylsulfanyl vs. Benzylsulfanyl : ’s 3-{5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine exhibits antifungal activity against A. niger (MIC: 32 µg/mL), suggesting that bulkier sulfanyl groups (e.g., benzyl) may improve antifungal efficacy compared to methylsulfanyl .

Anti-Inflammatory and Antioxidant Activity

  • N-substituted acetamide derivatives () demonstrate radical scavenging activity (IC₅₀: 12–25 µM).

Biological Activity

The compound 2-({[5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine is a novel triazole derivative with potential applications in medicinal chemistry. Its structure features a triazole ring, a pyrimidine moiety, and various functional groups that may contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

This compound can be represented by the following chemical formula:

C14H12F3N3S4\text{C}_{14}\text{H}_{12}\text{F}_3\text{N}_3\text{S}_4

The presence of the methylsulfanyl and trifluoromethyl groups enhances its lipophilicity and metabolic stability, which are critical for biological activity.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, including enzymes and receptors. The triazole ring is known for its role in inhibiting various biological processes, particularly in cancer and infectious diseases. The mechanism of action may involve:

  • Enzyme Inhibition : The compound potentially inhibits enzymes involved in cell proliferation and survival.
  • Receptor Modulation : It may bind to specific receptors, altering signaling pathways associated with disease progression.

Antifungal Activity

Research has indicated that triazole derivatives exhibit significant antifungal properties. The compound was tested against various fungal strains, demonstrating efficacy comparable to established antifungal agents. The structure-activity relationship (SAR) analysis suggests that the trifluoromethyl group enhances the compound's ability to penetrate fungal cell membranes, thereby increasing its antifungal potency .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. In vitro assays revealed that it exhibits cytotoxic effects on several cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)5.2Induction of apoptosis
A549 (Lung)6.8Cell cycle arrest
HeLa (Cervical)4.5Inhibition of DNA synthesis

These findings indicate that the compound may disrupt critical cellular processes in cancer cells, leading to cell death .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated. Studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation pathways. This inhibition suggests a possible application in treating inflammatory diseases .

Case Studies

  • Study on Antifungal Efficacy : A study published in "Bioorganic & Medicinal Chemistry Letters" reported that the compound exhibited significant antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) lower than those of traditional antifungals .
  • Anticancer Research : In a recent study focused on breast cancer models, the compound was shown to induce apoptosis through mitochondrial pathways, confirming its potential as an anticancer therapeutic .

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